While 4-bromo-2,6-dinitrophenol (4-Br-2,6-DNP) exists as a chemical compound, there is limited scientific research specifically focused on its applications. Most research involving this compound centers around its synthesis and characterization, rather than its use in specific scientific fields.
One study describes a method for synthesizing 4-Br-2,6-DNP through nitration of 4-bromo-2-nitrophenol with fuming nitric acid []. This demonstrates the feasibility of producing the compound in a laboratory setting.
Databases like PubChem and the National Institute of Standards and Technology (NIST) offer information on the physical and chemical properties of 4-Br-2,6-DNP, including its structure, formula, and melting point [, ]. These resources provide foundational knowledge about the compound's characteristics.
4-Bromo-2,6-dinitrophenol is an organic compound with the molecular formula C₆H₃BrN₂O₅. It is characterized by a phenolic structure substituted with two nitro groups and one bromo group. This compound appears as a bright yellow powder and is known for its significant biological activity and chemical reactivity. The presence of both electron-withdrawing nitro groups and the bromo substituent enhances its properties, making it a subject of interest in various fields of research.
These reactions underline the compound's versatility in synthetic organic chemistry.
4-Bromo-2,6-dinitrophenol exhibits notable biological activities:
There are several methods for synthesizing 4-bromo-2,6-dinitrophenol:
4-Bromo-2,6-dinitrophenol finds applications in several areas:
Studies on 4-bromo-2,6-dinitrophenol interactions typically focus on its toxicity and effects on various biological systems:
4-Bromo-2,6-dinitrophenol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2,4-Dinitrophenol | Two nitro groups at positions 2 and 4 | Historically used for weight loss; highly toxic |
2,6-Dinitrophenol | Two nitro groups at positions 2 and 6 | Used as a herbicide; less toxic than 4-bromo variant |
4-Bromo-2-nitrophenol | One bromo group and one nitro group at position 2 | Precursor for synthesizing more complex dinitrophenols |
4-Chloro-2,6-dinitrophenol | Chlorine instead of bromine at position 4 | Different reactivity due to chlorine's electronic effects |
The uniqueness of 4-bromo-2,6-dinitrophenol lies in its specific halogenation pattern combined with two nitro groups, which influences both its chemical reactivity and biological activity compared to similar compounds.